2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-14-1-4-16(5-2-14)25-11-9-24(10-12-25)8-7-23-19(26)17-6-3-15(21)13-18(17)22/h1-6,13H,7-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJFARYNGHXCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine core. The fluorinated benzamide moiety is then introduced through a series of reactions, including nucleophilic substitution and amide bond formation. Reaction conditions often require the use of strong bases and coupling reagents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or piperazines.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide exhibit antipsychotic properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, suggesting a potential for treating schizophrenia and other psychotic disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives. The findings demonstrated that modifications on the piperazine ring significantly influenced receptor binding affinity and efficacy in animal models of schizophrenia .
Antidepressant Effects
The compound's structure suggests it may also have antidepressant effects, particularly through modulation of serotonin pathways. Similar compounds have shown promise in clinical trials for major depressive disorder (MDD).
Case Study : In a clinical trial reported by Neuropsychopharmacology, a related compound demonstrated significant improvement in depression scores among participants when compared to placebo, indicating the potential for further development of this compound as an antidepressant .
Data Table: Summary of Pharmacological Studies
Anti-cancer Potential
Emerging research suggests that derivatives of this compound may inhibit cancer cell proliferation. The fluorinated benzamide structure may enhance bioavailability and selectivity towards cancer cells.
Case Study : A study in Cancer Research evaluated the cytotoxic effects of fluorinated benzamides on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) is crucial for such applications.
Case Study : Research published in Frontiers in Neuroscience demonstrated that similar compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .
Mechanism of Action
The mechanism by which 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The fluorine atoms enhance binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide-piperazine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues and Their Properties
Physicochemical Properties
- Lipophilicity: The 2,4-difluoro substitution increases logP (~2.8) compared to non-fluorinated analogs (e.g., logP = 2.1 for ), enhancing blood-brain barrier permeability but risking higher plasma protein binding .
- Solubility: Polar substituents (e.g., ’s cyano group) improve aqueous solubility, whereas nitro groups () reduce it due to increased molecular rigidity .
Structure-Activity Relationships (SAR)
Piperazine Substitution: 4-Fluorophenyl (target compound) vs. 2-methoxyphenyl (): The latter’s methoxy group improves 5-HT1A affinity but reduces D3 selectivity due to steric hindrance . Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring () enhance σ receptor binding but may introduce toxicity .
Benzamide Substituents :
Biological Activity
2,4-Difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a difluorobenzamide core linked to a piperazine moiety, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In studies, analogs of this compound exhibited IC50 values ranging from 2.2 to 4.4 nmol/L against PARP1, indicating strong inhibitory effects on cell proliferation in BRCA-deficient models .
- Muscarinic Receptor Antagonism : The compound's piperazine component suggests potential activity as a muscarinic receptor antagonist, which could be beneficial in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease .
Efficacy in Cell Lines
The following table summarizes the IC50 values for various analogs and their effects on different cell lines:
| Compound | Target | Cell Line | IC50 (nmol/L) |
|---|---|---|---|
| 2,4-Difluoro-N-{...} | PARP1 | V-C8 (Chinese hamster lung fibroblast) | 3.2 - 37.6 |
| Analog 17 | PARP1 | BRCA-deficient cells | 2.2 |
| Analog 43 | PARP1 | BRCA-deficient cells | 4.4 |
These results demonstrate that the compound and its analogs possess significant biological activity against cancer cell lines.
Case Studies
- In Vivo Studies : In a xenograft model using BRCA1-mutated cells, administration of the compound resulted in a tumor growth inhibition rate of 96.6%, outperforming standard treatments like olaparib .
- Neurological Applications : Research indicates that derivatives of this compound can mitigate cognitive deficits in animal models for Alzheimer's disease by modulating cholinergic signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications to the piperazine ring and fluorine substitutions significantly impact biological activity. For instance:
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a piperazine-containing intermediate. Key steps include:
Acylation : React 2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethylenediamine derivatives.
Piperazine Functionalization : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution under reflux conditions (80–100°C) in aprotic solvents like dichloromethane or acetonitrile.
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization to isolate the product .
- Critical Parameters : Maintain anhydrous conditions, use a base (e.g., K₂CO₃ or triethylamine) to neutralize HCl byproducts, and monitor reaction progress via TLC .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Combine multiple techniques for robust characterization:
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected at ~434 m/z) .
Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Q. How can researchers optimize the yield of this compound during scale-up?
- Methodological Answer :
- Solvent Selection : Use high-boiling solvents (e.g., DMF or acetonitrile) to maintain reaction homogeneity at elevated temperatures .
- Catalyst Optimization : Screen bases (e.g., DBU vs. K₂CO₃) to enhance coupling efficiency .
- Workflow Automation : Implement continuous flow reactors for precise temperature and mixing control, reducing batch-to-batch variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s serotonin receptor binding affinity be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions or structural analogs. Resolve via:
Comparative Binding Assays : Use radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) under standardized buffer conditions (pH 7.4, 25°C) .
Structural Analysis : Compare substituent effects (e.g., 2,4-difluoro vs. 3-fluoro benzamide) using X-ray crystallography (e.g., piperazine ring chair conformation analysis) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Q. What strategies enhance selective targeting of dopamine D3 vs. D2 receptors with this compound?
- Methodological Answer :
- Substituent Engineering : Modify the benzamide’s fluorine positions; 2,4-difluoro substitution shows higher D3 selectivity than mono-fluoro analogs .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing D2/D3 receptors to quantify Gi/o protein coupling efficiency .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce off-target oxidation .
Q. How can researchers address poor metabolic stability in preclinical studies?
- Methodological Answer :
In Vitro Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-dealkylation of the piperazine ring) .
Prodrug Design : Mask labile groups (e.g., esterify the benzamide carbonyl) to improve plasma half-life .
Isotope Labeling : Synthesize deuterated analogs at vulnerable C-H bonds (e.g., piperazine CH₂ groups) to slow CYP450-mediated degradation .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values for this compound’s antimicrobial activity vary across studies?
- Methodological Answer : Variations stem from:
Strain-Specific Effects : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes (1×10⁵ CFU/mL) .
Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in aqueous media .
Synergistic Screening : Evaluate combinatorial effects with existing antibiotics (e.g., β-lactams) to clarify potency thresholds .
Structural and Mechanistic Insights
Q. What computational tools predict this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼3.2), BBB permeability (CNS MPO score >4), and CYP inhibition .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and target binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
